molecular formula C23H19FN4O3 B11254300 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B11254300
M. Wt: 418.4 g/mol
InChI Key: NZSPJXSBMZQZHV-UHFFFAOYSA-N
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Description

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route may include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the dimethyl, dioxo, phenyl, and fluorophenyl groups through various organic reactions such as alkylation, oxidation, and substitution.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can introduce new groups or replace existing ones, allowing for the fine-tuning of the compound’s properties.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic uses include the development of new drugs for various diseases, given its structural similarity to known bioactive compounds.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide include other pyrido[2,3-d]pyrimidine derivatives. These compounds share the core structure but differ in their functional groups, leading to variations in their biological activity and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C23H19FN4O3

Molecular Weight

418.4 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C23H19FN4O3/c1-14-11-15(2)25-21-20(14)22(30)27(23(31)28(21)18-9-4-3-5-10-18)13-19(29)26-17-8-6-7-16(24)12-17/h3-12H,13H2,1-2H3,(H,26,29)

InChI Key

NZSPJXSBMZQZHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F)C

Origin of Product

United States

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